molecular formula C6H6N4 B3191072 2-Pyridinecarbonitrile, 5,6-diamino- CAS No. 516481-68-8

2-Pyridinecarbonitrile, 5,6-diamino-

Cat. No.: B3191072
CAS No.: 516481-68-8
M. Wt: 134.14 g/mol
InChI Key: QGGRYBBNOBLWNQ-UHFFFAOYSA-N
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Description

2-Pyridinecarbonitrile, 5,6-diamino- is an organic compound with the molecular formula C6H6N4. It consists of a pyridine ring substituted with carbonitrile (C≡N) and diamino (NH2) functional groups at the 2, 5, and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbonitrile, 5,6-diamino- typically involves the reduction of 6-amino-5-nitro-pyridine-2-carbonitrile. One common method includes the use of palladium on carbon as a catalyst and ethanol as a solvent under a hydrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by filtration and concentration to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 2-Pyridinecarbonitrile, 5,6-diamino- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile, 5,6-diamino- undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amino groups using hydrogen and a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Catalysts: Palladium on carbon is commonly used for reduction reactions.

    Solvents: Ethanol is frequently used as a solvent in these reactions.

    Reagents: Hydrogen gas is used for reduction, while various electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Pyridinecarbonitrile, 5,6-diamino- has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile, 5,6-diamino- involves its interaction with specific molecular targets, such as enzymes or receptors. The diamino groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyridine: Similar structure but lacks the diamino groups.

    3-Pyridinecarbonitrile: Similar structure but with the carbonitrile group at a different position.

    4-Pyridinecarbonitrile: Another positional isomer with the carbonitrile group at the 4-position.

Uniqueness

2-Pyridinecarbonitrile, 5,6-diamino- is unique due to the presence of both carbonitrile and diamino functional groups, which confer distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5,6-diaminopyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-3-4-1-2-5(8)6(9)10-4/h1-2H,8H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGRYBBNOBLWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C#N)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297665
Record name 5,6-Diamino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

516481-68-8
Record name 5,6-Diamino-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516481-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diamino-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-[4-(3,4-Dichloro-phenoxy)-phenyl]-1H-imidazo[4,5-b]pyridine-5-carboxylic acid amide. A flask containing 6-amino-5-nitro-pyridine-2-carbonitrile (67 mg, 0.40 mmol), 10% palladium on carbon (catalytic) and ethanol (2.0 mL) was put under an atmosphere of H2 using a balloon. The mixture was stirred at room temperature for 3 h, and filtered through a pad of celite. The filtrate was concentrated to provide crude 5,6-diamino-pyridine-2-carbonitrile. A portion of this 5,6-diamino-pyridine-2-carbonitrile (89 mg, 0.66 mmol) was treated with 4-(3,4-dichloro-phenoxy)-benzaldehyde (177 mg, 0.66 mmol), Na2S2O5 (188 mg, 0.99 mmol) and N,N-dimethylacetamide (3.0 mL). The mixture was stirred at 120° C. for 24 h. The reaction mixture was then diluted with water (8 mL), and the resulting precipitate was collected by filtration. The crude filtrate, 2-[4-(3,4-dichloro-phenoxy)-phenyl]-1H-imidazo[4,5-b]pyridine-5-carbonitrile (35 mg, 0.09 mmol), was treated with boron trifluoride/acetic acid complex (461 μL) and water (10 μL), and held at 115° C. for 30 min. The reaction mixture was cooled to room temperature and diluted with 4 N NaOH (10 mL). The resulting precipitate was collected by filtration, washed with water, and dried to provide 34 mg (94%) of the title compound.
Name
2-[4-(3,4-Dichloro-phenoxy)-phenyl]-1H-imidazo[4,5-b]pyridine-5-carboxylic acid amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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